Methyl 2,2-dimethyl-3-sulfamoylpropanoate
Overview
Description
Methyl 2,2-dimethyl-3-sulfamoylpropanoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MDP and is a sulfonamide derivative. It has a molecular weight of 213.28 g/mol and chemical formula C8H17NO4S.
Scientific Research Applications
Chemical Transformations and Mechanistic Insights
Dimethyl sulfoxide (DMSO) mediated elimination reactions in 3-aryl 2,3-dihalopropanoates demonstrate the efficiency of DMSO in causing reductive elimination to form cinnamates and debromination pathways to yield phenylacrylate derivatives. These reactions underscore the utility of DMSO as a nucleophile and bromine scavenger, which could be relevant for understanding the reactivity of similar sulfamoyl-containing compounds (Li et al., 2007).
Biological and Pharmacological Research
Research on DMSO has shown its ability to suppress NMDA- and AMPA-induced ion currents and calcium influx in hippocampal neurons, offering protection against excitotoxic death. This highlights the potential of DMSO and possibly related compounds in neurological applications and the treatment of neurodegenerative conditions (Lu & Mattson, 2001).
Environmental and Methodological Applications
Methylation with dimethyl carbonate/dimethyl sulfide mixtures presents an integrated process for various methylations without the need for additional acid/base and avoiding residual salts. This methodology could suggest applications for methyl 2,2-dimethyl-3-sulfamoylpropanoate in environmental-friendly synthetic processes (Lui, Chan, & Lui, 2021).
Advanced Materials and Energy Storage
The use of methyl trifluoroacetate (CH3TFA) as an additive in lithium-sulfur (Li-S) batteries to improve performance through high donor number solvents/salts and organosulfur-mediated discharge illustrates the potential utility of sulfamoyl and related compounds in enhancing energy storage solutions (Gupta, Bhargav, & Manthiram, 2020).
properties
IUPAC Name |
methyl 2,2-dimethyl-3-sulfamoylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-6(2,5(8)11-3)4-12(7,9)10/h4H2,1-3H3,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYLDEPDLDBLIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dimethyl-3-sulfamoylpropanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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